Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-methylaniline under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and the mixture is refluxed for several hours . The product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes in chemical reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on enzymes or receptors.
Comparison with Similar Compounds
4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol can be compared with similar compounds such as:
4-chloro-2-methylphenol: This compound has a similar structure but lacks the imino group.
2-chloro-4-methylphenol: Another similar compound, which is also used in the manufacture of herbicides and has antimicrobial properties.
The uniqueness of 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol lies in its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
92290-65-8 |
---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-chloro-2-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-9,17H,1H3 |
InChI Key |
RMSIXEWBUNUTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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